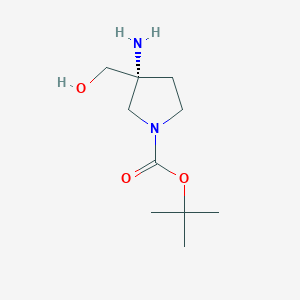

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 889949-18-2) is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol . It features a tert-butyloxycarbonyl (Boc) protecting group, an amino group, and a hydroxymethyl substituent at the 3-position of the pyrrolidine ring. This compound is a versatile intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors, glutamate receptor ligands, and boronate-containing therapeutics .

Properties

Molecular Formula |

C10H20N2O3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7,11H2,1-3H3/t10-/m1/s1 |

InChI Key |

BAMSJMDJDXMZDC-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@](C1)(CO)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the introduction of the tert-butyl ester group. One common method involves the reaction of (3R)-3-amino-3-(hydroxymethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a primary amine.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with biological systems, making it valuable in drug formulation.

Key Uses :

- Neuropharmacology : It is involved in the development of drugs intended for treating conditions such as depression, anxiety, and neurodegenerative diseases.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is used to create APIs that exhibit enhanced efficacy and reduced side effects.

Biochemical Research

Overview : In biochemical studies, tert-butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is utilized to explore enzyme activity and protein interactions.

Key Uses :

- Enzyme Activity Studies : The compound aids researchers in understanding the mechanisms of enzyme catalysis and inhibition.

- Protein Interaction Analysis : It helps elucidate the interactions between proteins and other biomolecules, contributing to a deeper understanding of cellular processes.

Agrochemical Formulations

Overview : The compound plays a role in enhancing the effectiveness of agrochemicals, which are crucial for modern agriculture.

Key Uses :

- Pesticide Development : It is incorporated into pesticide formulations to improve stability and absorption, leading to more effective pest control.

- Herbicide Efficacy : The compound enhances the performance of herbicides by increasing their persistence in the environment.

Material Science

Overview : In material science, this compound is valued for its unique chemical properties.

Key Uses :

- Polymer Synthesis : It is used in creating specialty polymers that have applications in coatings and adhesives.

- Development of Advanced Materials : The compound contributes to innovations in materials with specific functionalities, such as improved thermal stability or mechanical strength.

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a standard for various quantitative analyses.

Key Uses :

- Calibration Standards : It is used to calibrate instruments for accurate measurement of related compounds.

- Quality Control : The compound ensures reliability and accuracy in analytical methods employed in research and industry.

Data Table of Applications

| Application Area | Specific Uses | Impact |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhanced drug efficacy |

| Biochemical Research | Enzyme activity studies | Understanding enzyme mechanisms |

| Agrochemical Formulations | Pesticide and herbicide enhancement | Improved agricultural productivity |

| Material Science | Polymer synthesis | Development of advanced materials |

| Analytical Chemistry | Calibration standards | Ensured accuracy in quantitative analysis |

Case Studies

-

Pharmaceutical Case Study

- Research demonstrated that this compound derivatives showed promising results in preclinical trials for neurodegenerative diseases, indicating potential for future drug development.

-

Biochemical Case Study

- A study utilized this compound to investigate its role as an inhibitor in specific enzymatic pathways, revealing insights into metabolic regulation.

-

Agrochemical Case Study

- Field trials indicated that formulations containing this compound resulted in significantly higher crop yields due to improved pest resistance.

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl ester group can influence the compound’s stability and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Key Structural Features

The compound’s unique dual functionalization (amino and hydroxymethyl groups) distinguishes it from related pyrrolidine derivatives. Below is a comparison of its structure and properties with similar molecules:

*Calculated based on molecular formula.

Reactivity and Functional Group Compatibility

- Amino and Hydroxymethyl Groups: Enable sequential modifications (e.g., amide bond formation, oxidation, or protection/deprotection strategies) .

- Fluorinated Derivatives: Exhibit altered electronic properties and improved bioavailability compared to non-fluorinated analogs .

- Boronate Esters : Critical for metal-catalyzed coupling reactions, a feature absent in the target compound .

Physicochemical Properties and Stability

- Storage: The target compound requires storage at 2–8°C under inert atmosphere due to its hygroscopic hydroxymethyl and amino groups .

- Purity : Available at 95% purity (), comparable to fluorinated (95% purity, ) and boronate derivatives (discontinued, ).

- Solubility: Predicted to be higher in polar solvents than tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (), which contains a hydrophobic cyano group.

Biological Activity

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate, with CAS number 889949-18-2, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its therapeutic applications.

- Molecular Formula: C10H20N2O3

- Molecular Weight: 216.28 g/mol

- Structure: The compound features a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a hydroxymethyl group.

The biological activity of this compound is primarily linked to its structural characteristics that allow it to interact with various biological targets. Research indicates that its amino and hydroxymethyl groups facilitate interactions with enzymes and receptors, potentially influencing metabolic pathways.

2. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on several enzyme activities. For example, it has been shown to inhibit collagen synthesis in fibroblasts, which is crucial in the context of fibrosis treatment. The inhibitory rates observed in studies ranged from 31% to 97%, depending on the concentration and specific conditions of the assay .

Case Studies

Pharmacological Applications

The potential therapeutic applications of this compound include:

- Anti-fibrotic therapy: Its ability to inhibit collagen synthesis positions it as a candidate for treating fibrotic diseases.

- Metabolic disorders: Inhibition of glycosidases suggests a role in managing conditions like diabetes or obesity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.